molecular formula C13H9Cl2F3N4O3 B402315 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B402315
M. Wt: 397.13g/mol
InChI Key: OFRCZUMJLGVFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with chloro, methyl, and nitro groups, and an acetamide moiety linked to a chlorotrifluoromethylphenyl group. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group.

    Acetamide Formation: The pyrazole derivative is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

    Substitution Reaction: Finally, the acetamide compound is reacted with 2-chloro-5-(trifluoromethyl)aniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring structure but differs in functional groups.

    Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: Similar pyrazole core but with different substituents.

Uniqueness

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of chloro, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9Cl2F3N4O3

Molecular Weight

397.13g/mol

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C13H9Cl2F3N4O3/c1-6-11(15)12(22(24)25)20-21(6)5-10(23)19-9-4-7(13(16,17)18)2-3-8(9)14/h2-4H,5H2,1H3,(H,19,23)

InChI Key

OFRCZUMJLGVFRS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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